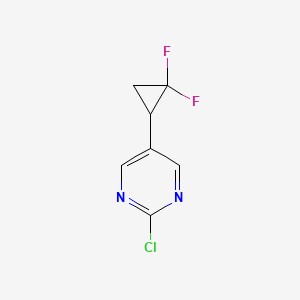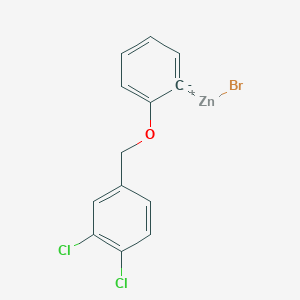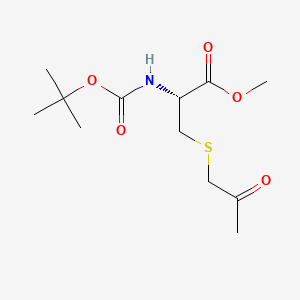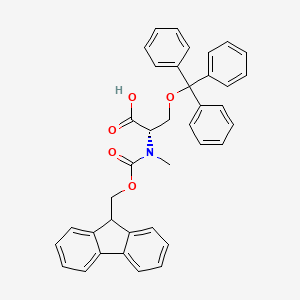
Fmoc-N-Me-Ser(Trt)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-N-Methyl-Serine(Trityl)-OH is a derivative of serine, an amino acid, that is commonly used in peptide synthesis. The compound is protected by two groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the trityl (Trt) group. These protecting groups are essential in peptide synthesis to prevent unwanted reactions at specific sites of the amino acid during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Methyl-Serine(Trityl)-OH typically involves the protection of the serine hydroxyl group with the trityl group and the amino group with the Fmoc group. The process generally follows these steps:
Protection of the Hydroxyl Group: The hydroxyl group of serine is protected using trityl chloride in the presence of a base such as pyridine.
Methylation of the Amino Group: The amino group is methylated using a methylating agent like methyl iodide.
Protection of the Amino Group: The amino group is then protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production of Fmoc-N-Methyl-Serine(Trityl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of green solvents and environmentally friendly reagents is also being explored to minimize the environmental impact of the synthesis process .
化学反应分析
Types of Reactions
Fmoc-N-Methyl-Serine(Trityl)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trityl protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Trityl group is removed using an acid like trifluoroacetic acid.
Coupling: Peptide coupling reagents such as HATU or DIC are used to form peptide bonds under mild conditions.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where Fmoc-N-Methyl-Serine(Trityl)-OH is incorporated at desired positions.
科学研究应用
Fmoc-N-Methyl-Serine(Trityl)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in solid-phase peptide synthesis to create peptides with specific sequences.
Biology: Utilized in the study of protein structure and function.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
作用机制
The mechanism of action of Fmoc-N-Methyl-Serine(Trityl)-OH involves its incorporation into peptides during synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The Fmoc group is removed under basic conditions, while the Trityl group is removed under acidic conditions, revealing the free amino and hydroxyl groups for further reactions.
相似化合物的比较
Similar Compounds
Fmoc-Serine(Trityl)-OH: Similar to Fmoc-N-Methyl-Serine(Trityl)-OH but without the methylation of the amino group.
Fmoc-Threonine(Trityl)-OH: Another amino acid derivative used in peptide synthesis with a similar protecting group strategy.
Uniqueness
Fmoc-N-Methyl-Serine(Trityl)-OH is unique due to the methylation of the amino group, which can influence the properties of the resulting peptides, such as their stability and biological activity. This makes it a valuable tool in the synthesis of peptides with specific characteristics .
属性
分子式 |
C38H33NO5 |
|---|---|
分子量 |
583.7 g/mol |
IUPAC 名称 |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-trityloxypropanoic acid |
InChI |
InChI=1S/C38H33NO5/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m0/s1 |
InChI 键 |
JNGHYLDUUAEJDZ-DHUJRADRSA-N |
手性 SMILES |
CN([C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
规范 SMILES |
CN(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


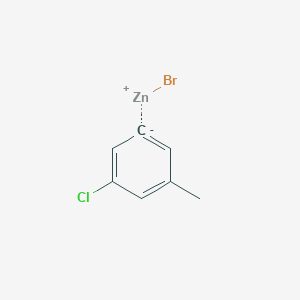
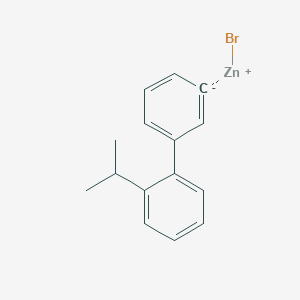
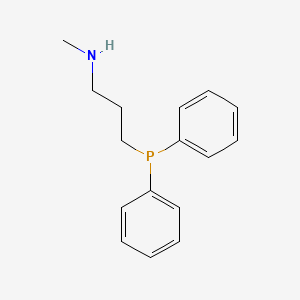
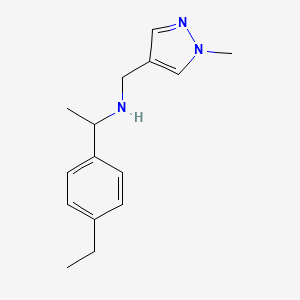
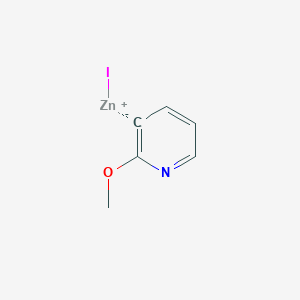
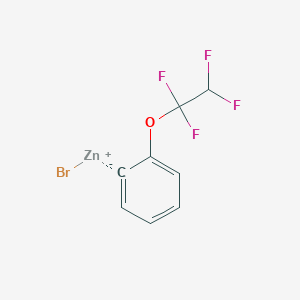
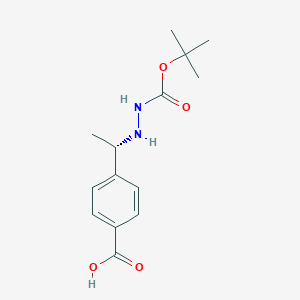

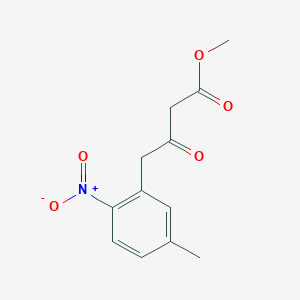
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
![n-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide](/img/structure/B14892777.png)
